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Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a
cornerstone of modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a
wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV
properties.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor
Pazopanib feature the indazole core, underscoring its therapeutic relevance.[2]

1-(1H-Indazol-5-yl)ethanone (also known as 5-Acetyl-1H-indazole) serves as a crucial
intermediate, providing a reactive handle for the synthesis of more complex, biologically active
molecules.[3] The presence of the acetyl group at the C5 position and the reactive N-H proton
of the pyrazole ring allows for diverse derivatization, making it a valuable starting material for
creating libraries of novel compounds for drug screening and development.

Physicochemical and Structural Properties

1-(1H-Indazol-5-yl)ethanone is typically supplied as a solid with a purity of 97% or higher.[3]
Its core structural and chemical identifiers are summarized in the table below. While specific
experimental data for melting point and boiling point are not consistently published, data for
related isomers such as 1-(1H-indazol-6-yl)ethanone (Boiling Point: 348.8 °C at 760 mmHQ)
provide a reasonable estimate of its thermal properties.[4]
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Property Value Reference(s)

CAS Number 1001906-63-3 [31[5]

Molecular Formula CoHsN20

Molecular Weight 160.18 g/mol

IUPAC Name 1-(1H-indazol-5-yl)ethanone [3]

Synonyms 5-Acetyl-1H-indazole, 1-(1H-
Indazol-5-yl)ethan-1-one

Appearance Solid [3]

Storage Room Temperature or 2-8°C [3]

WYLOAPVBIBQLJT-
InChl Key [3]
UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 1-(1H-Indazol-5-yl)ethanone is not commonly detailed in direct literature;
however, a robust and scalable route can be designed based on established methods for
indazole formation, such as the Jacobson-Huber reaction.[4] This pathway involves the
intramolecular cyclization of an N-nitroso-N-acetyl-o-toluidine derivative. The logical precursor
for the target molecule is 4-amino-3-methylacetophenone.

Proposed Synthetic Workflow

The synthesis proceeds via a three-step sequence: N-acetylation of the starting aniline,
followed by N-nitrosation, and finally, base- or heat-induced cyclization to form the indazole
ring.

Ao, N-Acetylation ) N-Nitrosation 3} Cyclization 1 . -
G Amino-3 me(hylacelophenone)—)ﬁ Acetlo Anhyd deD—)[N Acetyl \mermemane]ﬂ( (NaNOw. HC) )—)[N Nitroso Intermediate (Heat o Base) 1-(1H-Indazol-5-yl)ethanone |—>

Purification
(Crystallization/Chromatography)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://orgsyn.org/demo.aspx?prep=CV5P0650
https://www.chemicalbook.com/article/indazole-synthesis-and-reactions-as-a-chemical-reagent.htm
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://www.benchchem.com/product/b1388096?utm_src=pdf-body
https://www.pharmaffiliates.com/en/1001906-63-3-1-1h-indazol-5-yl-ethanone-pa270014539.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(1H-Indazol-5-yl)ethanone.

Detailed Experimental Protocol

Objective: To synthesize 1-(1H-Indazol-5-yl)ethanone from 4-amino-3-methylacetophenone.

Materials:

4-amino-3-methylacetophenone

e Acetic anhydride

» Glacial acetic acid

e Sodium nitrite (NaNO2)

o Concentrated Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH) or an appropriate base

o Diethyl ether or Ethyl acetate

e Anhydrous magnesium sulfate (MgSOa)

« Silica gel for chromatography

Step 1: N-Acetylation of 4-Amino-3-methylacetophenone

 In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-
methylacetophenone (1 equivalent) in glacial acetic acid.

e Cool the solution to 0-5°C in an ice bath.

o Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature
below 10°C. Causality: This exothermic reaction is controlled at low temperature to prevent
side reactions. Acetic anhydride is the acetylating agent.
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 After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3
hours until TLC analysis confirms the consumption of the starting material.

» Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.

 Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This
intermediate is typically used in the next step without further purification.

Step 2: N-Nitrosation

o Suspend the dried N-acetyl intermediate in a mixture of concentrated HCI and water at O-
5°C.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,
ensuring the temperature remains below 5°C. Causality: The in-situ formation of nitrous acid
(HONO) from NaNO:z and HCl is temperature-sensitive. Low temperature prevents its
decomposition and minimizes side reactions.

e Stir the resulting slurry at 0-5°C for 1-2 hours. The formation of the yellow N-nitroso
intermediate indicates reaction progression.

Step 3: Cyclization to 1-(1H-Indazol-5-yl)ethanone

o Carefully add a base (e.g., agueous NaOH) to the reaction mixture to neutralize the acid and
induce cyclization. Alternatively, the isolated N-nitroso intermediate can be dissolved in an
inert solvent like benzene or toluene and heated to reflux.[4] Causality: The base removes a
proton, initiating an intramolecular cyclization cascade that eliminates water and forms the
stable aromatic indazole ring.

 After cyclization is complete (monitored by TLC), extract the product into an organic solvent
such as ethyl acetate or diethyl ether.

e Wash the combined organic layers with water and brine, then dry over anhydrous MgSOQOa.

« Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude
product.
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Step 4: Purification

» Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,
ethanol/water or toluene) or by column chromatography on silica gel. Trustworthiness: This
final step is critical to remove impurities and unreacted starting materials, ensuring the high

purity required for subsequent applications.

Chemical Reactivity and Derivatization

1-(1H-Indazol-5-yl)ethanone possesses three primary sites for chemical modification, making
it a highly versatile intermediate.

Aromatic

CanOHYI Reactry it)/

N-H Acidity & ®ucleophilicity

Click to download full resolution via product page
Caption: Key reactivity sites on the 1-(1H-Indazol-5-yl)ethanone molecule.

e N1-H of the Pyrazole Ring: The proton on the N1 nitrogen is acidic and can be removed by a
base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation,
acylation, or arylation to furnish N1-substituted indazoles.[6] This is a common strategy for
modulating the pharmacokinetic properties of indazole-based drug candidates.

o Acetyl Group (Carbonyl): The ketone functionality is a versatile handle for a wide range of

transformations. It can undergo:
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[e]

Reduction: To form the corresponding alcohol using reagents like sodium borohydride
(NaBHa4).

o Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

o Condensation: With aldehydes (Claisen-Schmidt) or other carbonyl compounds to build
larger molecular frameworks.

o Conversion to other functional groups: Such as oximes, hydrazones, or amines via
reductive amination.

e Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic
substitution (e.g., nitration, halogenation, sulfonation). The regiochemical outcome is directed
by the activating, ortho,para-directing nature of the fused pyrazole ring and the deactivating,
meta-directing acetyl group. The most likely positions for substitution are C4 and C7.

Spectroscopic and Analytical Characterization

The identity and purity of 1-(1H-Indazol-5-yl)ethanone are confirmed using standard analytical
techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CHs)
around & 2.6 ppm. The aromatic protons on the indazole ring will appear as a set of
doublets and doublet of doublets in the & 7.5-8.5 ppm region. The broad singlet for the N-
H proton will appear further downfield (& > 10 ppm).[7]

o 13C NMR: The spectrum should display 9 distinct signals corresponding to the nine carbon
atoms. Key expected signals include the carbonyl carbon (C=0) around & 197 ppm, the
methyl carbon (CHs) near & 27 ppm, and the aromatic carbons between & 110-140 ppm.

[7]

« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
for the carbonyl (C=0) stretch around 1670-1680 cm~* and a broad absorption for the N-H
stretch above 3100 cm~1.
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e Mass Spectrometry (MS): The molecular ion peak ([M]*) corresponding to the molecular
weight (160.18 g/mol ) will be observed.

e High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final
compound.

Applications in Research and Drug Discovery

1-(1H-Indazol-5-yl)ethanone is not an end-product but a valuable starting material for the
synthesis of high-value compounds, particularly in oncology and inflammation research. Its
utility stems from its role as a scaffold that can be elaborated into potent enzyme inhibitors or
receptor modulators. The acetyl group can be a key binding element or a precursor to one,
while the indazole core often mimics other heterocycles like indole, interacting with biological
targets.[2] Its derivatives are frequently investigated as kinase inhibitors, PARP inhibitors, and
modulators of other cell signaling pathways.[1]

Safety and Handling

1-(1H-Indazol-5-yl)ethanone is classified with the GHSO07 pictogram and a "Warning" signal
word.[3]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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